molecular formula C8H13ClN2 B11731093 3-(1-Aminoethyl)aniline hydrochloride

3-(1-Aminoethyl)aniline hydrochloride

Cat. No.: B11731093
M. Wt: 172.65 g/mol
InChI Key: GLWBUAHIPLTXIQ-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)aniline hydrochloride is an organic compound with the molecular formula C8H12N2·HCl. It is a derivative of aniline, where the amino group is substituted at the meta position with a 1-aminoethyl group. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)aniline hydrochloride typically involves the reduction of nitro compounds or the direct amination of halogenated aromatic compounds. One common method is the reduction of 3-nitroacetophenone followed by reductive amination. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(1-Aminoethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    3-Aminophenol: An aniline derivative with a hydroxyl group at the meta position.

Uniqueness

3-(1-Aminoethyl)aniline hydrochloride is unique due to the presence of the 1-aminoethyl group, which imparts distinct chemical properties and reactivity. This substitution allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

3-(1-aminoethyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6H,9-10H2,1H3;1H

InChI Key

GLWBUAHIPLTXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)N.Cl

Origin of Product

United States

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